4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-chloro-4-fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a chloro-fluorobenzene derivative can yield the desired product through nucleophilic substitution and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents on the aromatic ring or modifications to the carboxylic acid group. Examples include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol derivatives
Uniqueness
4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific combination of the 2-chloro-4-fluorophenyl group and the pyrrolidine ring. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Biological Activity
4-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the Murine Double Minute 2 (MDM2) protein. This protein is crucial in regulating the p53 tumor suppressor pathway, making the compound a candidate for cancer therapy. This article delves into its biological activity, including mechanisms, comparative studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a carboxylic acid functional group and halogen substituents (chlorine and fluorine) on the aromatic ring, contributing to its unique chemical properties. Its molecular formula is C12H13ClFNO2, with a molecular weight of approximately 233.66 g/mol.
This compound primarily acts by inhibiting MDM2, which prevents it from binding to p53. This inhibition leads to enhanced p53 activity, promoting apoptosis in cancer cells. The interaction studies have demonstrated that this compound effectively binds to MDM2, reactivating p53 function in tumor cells and thereby reducing tumor growth .
Anticancer Activity
The compound's role as an MDM2 inhibitor positions it as a promising therapeutic agent in oncology. In vitro studies have shown that it can significantly enhance p53-mediated apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : Studies often utilize cell lines such as U2OS (osteosarcoma) and HCT116 (colon cancer).
- Apoptosis Induction : Increased levels of apoptotic markers (e.g., cleaved caspase-3) were observed upon treatment with the compound.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Similar pyrrolidine derivatives have shown varying degrees of antibacterial and antifungal properties. For example:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent position and type. The following table summarizes some notable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | C12H12FNO2 | Lacks chlorine; different biological profile |
3-(2-Chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid | C12H12ClFNO2 | Different halogen position; potential variations |
(±)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | C11H12FNO2·HCl | Enhanced solubility properties |
These compounds exhibit distinct pharmacological profiles, which can be attributed to their structural differences.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of related pyrrolidine derivatives:
- Antibacterial Activity : A study evaluated several pyrrolidine derivatives' antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that halogen substitutions significantly influenced antimicrobial efficacy .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the pyrrolidine ring can lead to enhanced or diminished biological activities, emphasizing the importance of specific substituent positions .
Properties
Molecular Formula |
C11H11ClFNO2 |
---|---|
Molecular Weight |
243.66 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11ClFNO2/c12-10-3-6(13)1-2-7(10)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16) |
InChI Key |
XUQHADRZXPKYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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